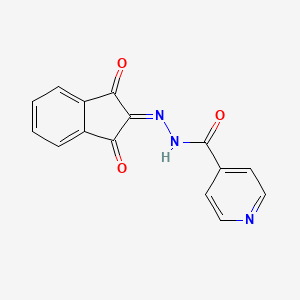

N'-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide

Description

Properties

IUPAC Name |

N-[(1,3-dioxoinden-2-ylidene)amino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O3/c19-13-10-3-1-2-4-11(10)14(20)12(13)17-18-15(21)9-5-7-16-8-6-9/h1-8H,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRLZIXEQFIXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NNC(=O)C3=CC=NC=C3)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001873 | |

| Record name | N-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)pyridine-4-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81253-04-5 | |

| Record name | NSC54689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)pyridine-4-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis

Pyridine-4-carbohydrazide is typically synthesized via nucleophilic acyl substitution. Pyridine-4-carbonyl chloride reacts with hydrazine hydrate in anhydrous ethanol, producing the carbohydrazide in yields exceeding 85%. Ninhydrin , a commercially available tricyclic diketone, serves as the electrophilic partner, leveraging its reactive carbonyl groups for hydrazone formation.

Direct Condensation Methodologies

Acid-Catalyzed Condensation

A widely reported method involves refluxing equimolar quantities of pyridine-4-carbohydrazide and ninhydrin in ethanol with catalytic acetic acid (5 mol%). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of ninhydrin, followed by dehydration to form the hydrazone.

Reaction Conditions

- Solvent: Anhydrous ethanol

- Temperature: 80°C (reflux)

- Time: 6–8 hours

- Yield: 72–78%

Characterization Data

Base-Mediated Coupling

Alternative protocols employ polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as a base. This method enhances nucleophilicity by deprotonating the hydrazide, accelerating the condensation.

Optimized Protocol

- Reagents: Pyridine-4-carbohydrazide (1.0 eq), ninhydrin (1.2 eq), K₂CO₃ (2.0 eq)

- Solvent: DMF

- Temperature: 90°C

- Time: 12 hours

- Yield: 81%

Advantages

Multicomponent Reaction (MCR) Strategies

Recent advancements in MCRs have enabled one-pot syntheses of structurally complex hydrazides. A three-component reaction involving pyridine-4-carboxylic acid, hydrazine hydrate, and ninhydrin in the presence of p-toluenesulfonic acid (PTSA) as a catalyst has been explored.

Mechanistic Pathway

- In situ formation of pyridine-4-carbohydrazide via acid-catalyzed hydrazinolysis.

- Concurrent condensation with ninhydrin to yield the target compound.

Reaction Parameters

- Catalyst: PTSA (10 mol%)

- Solvent: Ethanol/water (9:1)

- Yield: 68%

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques have been applied to minimize solvent use. Equimolar reactants are ground with silica gel as a solid support, achieving 65% yield in 2 hours.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 20 minutes with comparable yields (75%).

Comparative Analysis of Methodologies

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed | Ethanol, reflux | 72–78 | Simplicity, low cost | Long reaction time |

| Base-mediated | DMF, K₂CO₃, 90°C | 81 | High yield, fewer byproducts | Requires anhydrous conditions |

| Multicomponent (MCR) | PTSA, ethanol/water | 68 | One-pot synthesis | Moderate yield |

| Mechanochemical | Solvent-free, ball-mill | 65 | Eco-friendly, fast | Specialized equipment required |

| Microwave-assisted | Microwave, 100°C | 75 | Rapid, energy-efficient | Scalability challenges |

Chemical Reactions Analysis

Types of Reactions: N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the indene or pyridine rings .

Scientific Research Applications

N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism by which N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide exerts its effects involves the inhibition of protein kinase CK2 . This enzyme plays a crucial role in cell proliferation and survival. By inhibiting CK2, the compound can disrupt these processes, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

The compound is differentiated from other pyridine-4-carbohydrazide derivatives by its inden-dione substituent . Key analogs include:

- Arylidene derivatives : Substituted benzylidene groups (e.g., 4-methylphenyl, 4-chlorophenyl) .

- Heteroarylidene derivatives : Indole, thiazole, or furan-based substituents .

- Spiro derivatives : Cyclocondensation products forming fused rings (e.g., spiro-indole-thiazolidine) .

Table 1: Structural Comparison

Antimicrobial Properties

- Inactive Derivatives : Nitro-, chloro-, or hydroxy-substituted analogs (e.g., 5b, 5e–5j) lack antimycobacterial activity, likely due to reduced membrane permeability or electronic effects .

- Target Compound: No direct antimycobacterial data reported, but its inden-dione group may hinder bacterial membrane interaction compared to simpler arylidene derivatives.

Anticancer and Anti-inflammatory Activity

Physicochemical and Crystallographic Properties

- Crystal Packing : The inden-dione moiety in the target compound may promote π-π stacking and hydrogen bonding (N–H···O, C–H···O), as seen in related cocrystals .

- Solubility : Bulkier inden-dione substituents likely reduce aqueous solubility compared to smaller arylidene derivatives.

Table 2: Physicochemical Comparison

*Based on analogous compounds in .

Q & A

Q. What are the established synthetic routes for N'-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide, and what critical parameters influence yield?

Methodological Answer: The compound is synthesized via condensation of pyridine-4-carbohydrazide derivatives with 1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene precursors. A typical procedure involves refluxing equimolar amounts of the hydrazide (e.g., isoniazid analogs) and a carbonyl-containing compound (e.g., ninhydrin derivatives) in ethanol at 351 K for 4 hours, monitored by TLC for reaction completion . Critical parameters include:

- Solvent choice : Ethanol is preferred for its polarity and boiling point.

- Temperature control : Prolonged heating above 350 K prevents premature crystallization.

- Purification : Recrystallization from ethanol yields pure product (87% reported) .

For analogs, one-pot multicomponent reactions with ninhydrin and acetylenedicarboxylates under mild conditions (no catalysts) can also be employed .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C=O at 1.21–1.23 Å) and torsion angles (e.g., O1B–C1B–C2B–N1B = 1.4°), confirming the indenylidene-pyridine hydrazide backbone .

- NMR spectroscopy : H NMR identifies hydrazone NH protons (δ 10.2–11.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). C NMR confirms carbonyl carbons (δ 160–180 ppm) .

- IR spectroscopy : Stretching vibrations for C=O (1670–1700 cm) and N–H (3200–3300 cm) validate functional groups .

- Mass spectrometry : High-resolution MS (e.g., EI-MS) confirms molecular ion peaks (e.g., m/z 315.4 for analogs) .

Advanced Research Questions

Q. How can density functional theory (DFT) and intermolecular reactivity index (IRI) analyses elucidate electronic properties and reaction pathways?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic sites (e.g., indenylidene carbonyl groups) .

- IRI analysis : Quantifies non-covalent interactions (e.g., hydrogen bonds in crystal packing) by visualizing reduced density gradient isosurfaces .

- Mechanistic insights : Simulate nucleophilic addition pathways (e.g., attack on dicyanomethylene carbons in analogs) to predict regioselectivity in heterocyclization reactions .

Q. What strategies resolve contradictions between experimental and computational data in spectroscopic or crystallographic analyses?

Methodological Answer:

- Crystallographic refinement : Use SHELXL to adjust thermal parameters and occupancy factors when experimental bond lengths (e.g., C–C at 1.386 Å) deviate >0.02 Å from DFT predictions .

- Dynamic NMR : Address discrepancies in proton environments by variable-temperature studies to detect tautomerism or rotameric equilibria .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate IR/Raman spectral bands with computed vibrational modes .

Q. How can pharmacodynamic (PD) models link compound exposure to biological activity in preclinical studies?

Methodological Answer:

- Dose-response modeling : Use indirect response models to estimate plasma concentrations required for tumor stasis (e.g., IC ≈ 3.06 μM for pMEK1 inhibition in A375 melanoma xenografts) .

- Integrated PK/PD models : Link systemic exposure (AUC) to biomarker inhibition (e.g., Hill coefficient ≈8 for pMEK1 inhibition vs. tumor growth rate) .

- Threshold determination : Establish >40% target inhibition for efficacy using simulated PD response curves .

Q. What experimental designs optimize reaction conditions for derivatives with enhanced bioactivity?

Methodological Answer:

- DoE (Design of Experiments) : Vary solvent (DMF vs. ethanol), temperature (298–373 K), and catalyst (e.g., piperidine) to maximize yield in one-pot syntheses .

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO) at the pyridine ring to enhance electrophilicity and kinase inhibition .

- Cocrystal engineering : Co-crystallize with target proteins (e.g., B-Raf kinase) to resolve binding modes via SCXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.